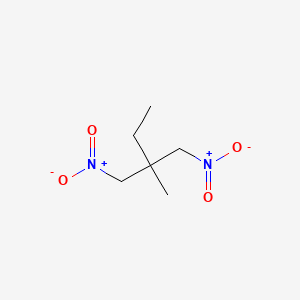
2-Methyl-1-nitro-2-(nitromethyl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-nitro-2-(nitromethyl)butane is an organic compound with the molecular formula C6H12N2O4. It contains a total of 24 atoms, including 12 hydrogen atoms, 6 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by the presence of two nitro groups attached to a butane backbone, making it a nitroalkane derivative.
Méthodes De Préparation
The synthesis of 2-Methyl-1-nitro-2-(nitromethyl)butane involves several steps. One common method is the nitration of 2-methyl-2-(nitromethyl)butane using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the product . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Methyl-1-nitro-2-(nitromethyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Methyl-1-nitro-2-(nitromethyl)butane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-nitro-2-(nitromethyl)butane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-Methyl-1-nitro-2-(nitromethyl)butane can be compared with other nitroalkane derivatives, such as:
Nitromethane: A simpler nitroalkane with a single nitro group, used as a solvent and fuel additive.
2-Nitropropane: Another nitroalkane with two nitro groups, used in industrial applications and as a chemical intermediate.
1-Nitrobutane: A nitroalkane with a linear butane backbone, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other nitroalkanes.
Propriétés
Numéro CAS |
14035-97-3 |
|---|---|
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-methyl-1-nitro-2-(nitromethyl)butane |
InChI |
InChI=1S/C6H12N2O4/c1-3-6(2,4-7(9)10)5-8(11)12/h3-5H2,1-2H3 |
Clé InChI |
VUBOCRBRIDCPDX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C[N+](=O)[O-])C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


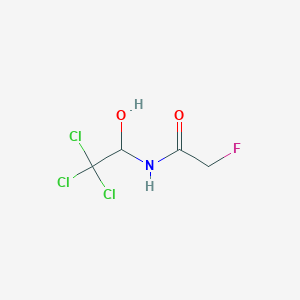
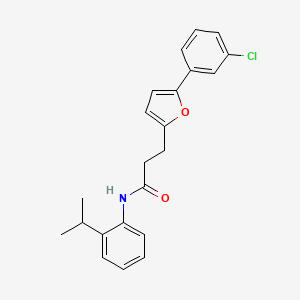

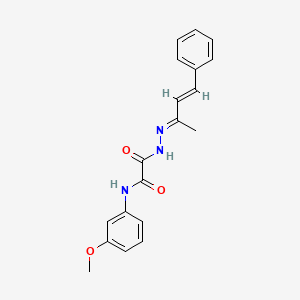
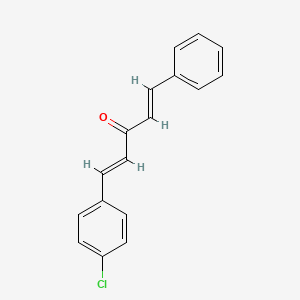

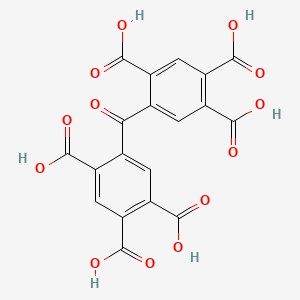
![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)

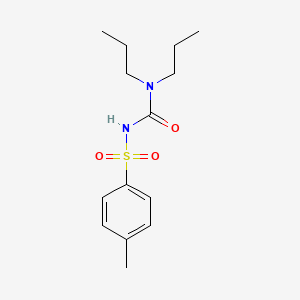
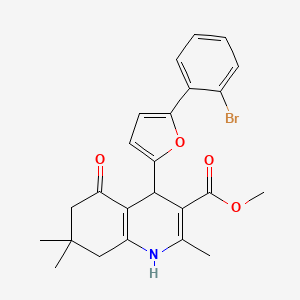

![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)

